Pent-4-yne-1-sulfonyl chloride

Vue d'ensemble

Description

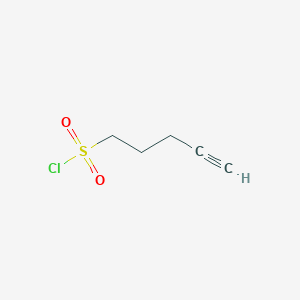

Pent-4-yne-1-sulfonyl chloride is an organic compound with the molecular formula C5H7ClO2S. It is a sulfonyl chloride derivative characterized by the presence of a sulfonyl chloride group attached to a pent-4-yne backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pent-4-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pent-4-yne with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product .

Another method involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) in the presence of sulfuryl chloride. This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Pent-4-yne-1-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert it into sulfonamides.

Substitution: It readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) and sulfuryl chloride (SO2Cl2) are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products

Oxidation: Sulfonic acids or sulfonates.

Reduction: Sulfonamides.

Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Intermediates in Pharmaceutical Development

Pent-4-yne-1-sulfonyl chloride serves as a vital intermediate in the synthesis of various pharmaceutical compounds. The sulfonyl chloride group is known for its reactivity with nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This property is crucial in constructing complex organic molecules required for drug development .

Case Study: Synthesis of PROTACs

In a recent study, this compound was utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). These compounds are designed to induce the degradation of specific proteins within cells, showcasing the utility of this compound in developing novel therapeutic agents. The study demonstrated that derivatives synthesized using this compound exhibited significant efficacy in cellular assays .

Material Science

Building Blocks for Functional Materials

The presence of both sulfonyl chloride and alkyne groups allows this compound to act as a building block for functional materials. Its ability to participate in various chemical reactions, such as Sonogashira coupling and cycloadditions, enables the construction of materials with tailored properties for specific applications .

Case Study: Synthesis of Advanced Polymers

Research has shown that this compound can be employed in synthesizing advanced polymers with enhanced mechanical and thermal properties. By incorporating this compound into polymer chains, researchers have developed materials suitable for high-performance applications.

Medicinal Chemistry

Anticancer Applications

Recent investigations have highlighted the potential of compounds derived from this compound in anticancer therapy. The synthesis of novel sulfonamide derivatives has shown promising activity against various cancer cell lines, indicating that this compound may play a role in developing new cancer treatments .

Case Study: Antitumor Activity

A series of studies focused on designing hybrid molecules containing sulfonamide fragments derived from this compound demonstrated significant cytotoxic effects against human cancer cell lines. These findings support the compound's relevance in medicinal chemistry aimed at combating cancer .

Chemical Transformations

Reactivity with Nucleophiles

The dual functional groups of this compound allow it to engage in diverse chemical transformations. Its reactivity with nucleophiles such as amines and alcohols has been extensively studied, providing insights into its potential applications across synthetic chemistry.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of pent-4-yne-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

Tosyl chloride: Contains a toluene group attached to the sulfonyl chloride.

Benzenesulfonyl chloride: Features a benzene ring attached to the sulfonyl chloride.

Uniqueness

Pent-4-yne-1-sulfonyl chloride is unique due to its alkyne backbone, which imparts distinct reactivity compared to other sulfonyl chlorides

Activité Biologique

Pent-4-yne-1-sulfonyl chloride (CAS Number: 67448-64-0) is a sulfonyl chloride compound that exhibits significant biological activity, particularly in the context of chemical biology and medicinal chemistry. This compound is notable for its electrophilic sulfonyl chloride group, which can react with various nucleophiles to form sulfonamide derivatives. Understanding its biological activity is crucial for its application in drug development and biochemical research.

This compound is characterized by the following properties:

- Molecular Formula : C₅H₇ClO₂S

- Molecular Weight : 178.62 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in organic solvents such as dichloromethane and acetonitrile.

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of sulfonamide derivatives, which can have diverse biological functions.

Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form sulfonic acids or sulfonates. |

| Reduction | Reduction can yield sulfonamides, which are important in medicinal chemistry. |

| Substitution | Participates in nucleophilic substitution, forming various sulfonyl derivatives. |

1. Biochemical Modifications

This compound is employed in the modification of biomolecules, particularly proteins. Its ability to introduce sulfonamide groups allows researchers to study protein functions and interactions more effectively. This modification can enhance the stability and solubility of biomolecules.

2. Pharmaceutical Intermediates

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

3. Vaccine Adjuvants

Recent studies have indicated that compounds derived from this compound can act as vaccine adjuvants, enhancing immune responses when used alongside antigens. These findings suggest a promising avenue for developing more effective vaccines through chemical modifications of this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Immune Response Enhancement

A study demonstrated that certain sulfonamide derivatives derived from this compound significantly enhanced antigen-specific immunoglobulin responses in murine models when used as co-adjuvants with monophosphoryl lipid A (MPLA). This suggests a potential role in vaccine development .

Case Study 2: Target Identification

Research involving high-throughput screening (HTS) highlighted the use of this compound in identifying affinity probes that prolong innate immune signaling pathways. The structure-activity relationship (SAR) studies revealed specific modifications that could enhance biological activity, indicating its utility in drug discovery .

Propriétés

IUPAC Name |

pent-4-yne-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFAHXOSIXLIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67448-64-0 | |

| Record name | pent-4-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.